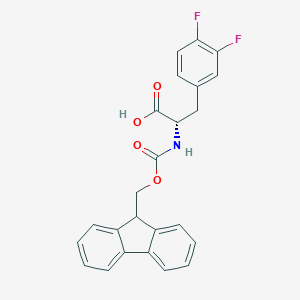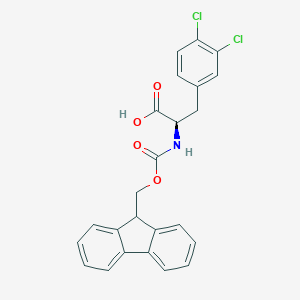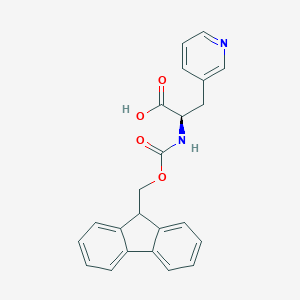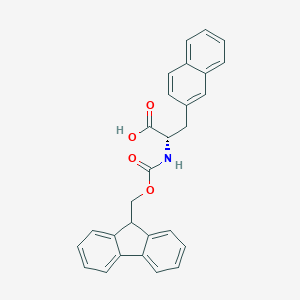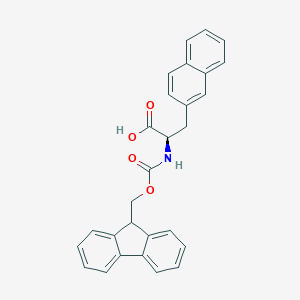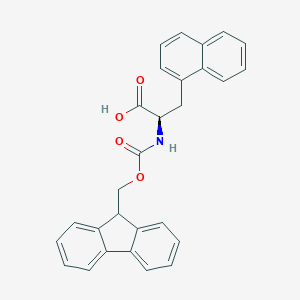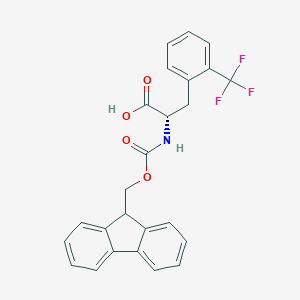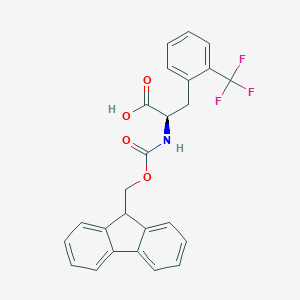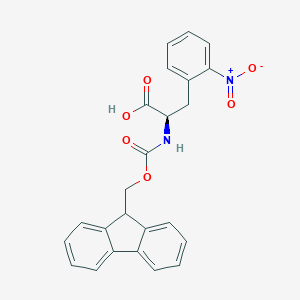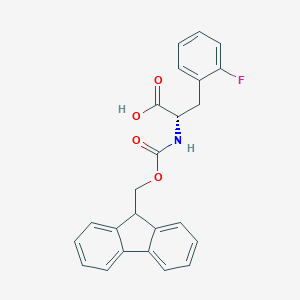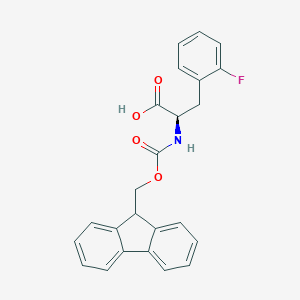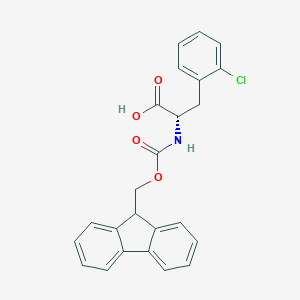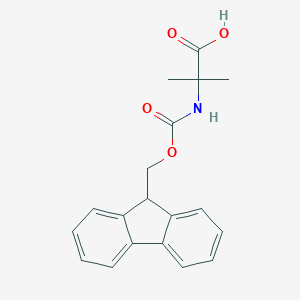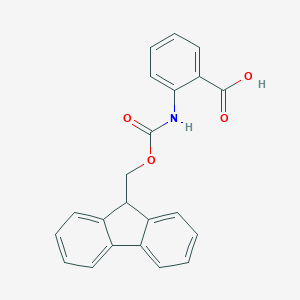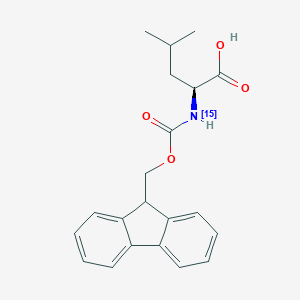
Fmoc-Leu-OH-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Leu-OH-15N is a labeled variant of L-Leucine-N-FMOC . Leucine is an α-amino acid essential for humans . The compound has a molecular weight of 354.41 g/mol . The linear formula of Fmoc-Leu-OH-15N is (CH3)2CHCH2CH(15NH-Fmoc)CO2H .
Molecular Structure Analysis
The molecular structure of Fmoc-Leu-OH-15N can be represented by the SMILES string CC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI representation is InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 .
Physical And Chemical Properties Analysis
Fmoc-Leu-OH-15N is a solid substance . The optical activity is [α]20/D -25°, c = 0.5 in DMF . The melting point is 152-156 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
PPARγ Modulation
Fmoc-Leu-OH-15N, referred to as FMOC-L-Leucine or F-L-Leu, is a chemically distinct ligand of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). It binds uniquely to the ligand binding domain of PPARγ, inducing a specific allosteric configuration. This unique interaction modulates PPARγ activity, differentially recruiting cofactors and leading to a distinct pattern of target gene activation. F-L-Leu has been shown to activate PPARγ with lower potency but similar maximal efficacy compared to rosiglitazone. It improves insulin sensitivity in various mouse models while demonstrating lower adipogenic activity, suggesting its role as a selective PPARγ modulator (Rocchi et al., 2001).
NMR Spectroscopy in Structural Biology
Fmoc-Leu-OH-15N has been utilized in solid-state nuclear magnetic resonance (NMR) spectroscopy studies to explore the structure of protected amino acids and peptides. For instance, the structure of FMOC-protected amino acids and a dipeptide was investigated using 17O magic-angle spinning (MAS) NMR at high magnetic fields. These studies highlight the potential of 17O NMR as a structural probe in biological systems, enabling the measurement of interatomic distances and investigating hydrogen bonding, which is crucial in understanding biomolecular structures (Keeler et al., 2017).
Solid-Phase Peptide Synthesis
Fmoc-Leu-OH-15N has been a focus in the context of solid-phase peptide synthesis (SPPS), a key methodology for producing peptides and proteins for scientific study. A study detailed the synthesis of a 13C/15N-labelled tripeptide using Fmoc solid phase peptide synthesis, showcasing the efficiency and utility of this method in preparing peptides for NMR spectroscopy and other analytical techniques (Breitung et al., 2008).
Peptide and Protein Studies
The unique properties of Fmoc-Leu-OH-15N have been leveraged in the study of peptides and proteins, particularly in understanding their structure and dynamics. For instance, the dynamics of leucine methyl groups in FMOC-leucine were analyzed using solid-state deuteron nuclear magnetic resonance, providing insights into the motions and interactions within protein hydrophobic cores (Vugmeyster et al., 2010).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-VIKCBUFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583866 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-OH-15N | |
CAS RN |
200937-57-1 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

